molecular formula C16H24N2O B11061024 1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide

1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide

Cat. No.: B11061024
M. Wt: 260.37 g/mol
InChI Key: QLUVVCPBZOYQMM-UHFFFAOYSA-N
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Description

1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide is an organic compound characterized by its pyrrolidine ring structure, which is substituted with an ethyl group and a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, mesityl chloride, and pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The initial step involves the reaction of ethylamine with mesityl chloride to form an intermediate mesityl ethylamine.

    Cyclization: The intermediate is then subjected to cyclization with pyrrolidine-2-carboxylic acid under controlled conditions to form the desired pyrrolidine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-N~2~-mesityl-2-pyrrolidinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-ethyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24N2O/c1-5-18-8-6-7-14(18)16(19)17-15-12(3)9-11(2)10-13(15)4/h9-10,14H,5-8H2,1-4H3,(H,17,19)

InChI Key

QLUVVCPBZOYQMM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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